

what is Agerafenib and how was it discovered

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Compound Focus: Agerafenib

CAS No.: 1188910-76-0

Cat. No.: S001997

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Compound Identification and Characteristics

Agerafenib, also known as RXDX-105 and CEP-32496, is a synthetic organic compound with the following key identifiers [1] [2] [3]:

| Property | Description |
|------------------|---|
| IUPAC Name | 1-{3-[(6,7-dimethoxyquinazolin-4-yl)oxy]phenyl}-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea [1] |
| Chemical Formula | C ₂₄ H ₂₂ F ₃ N ₅ O ₅ [1] |
| Molecular Weight | 517.465 g/mol [1] |
| CAS Number | 1188910-76-0 [1] [4] [3] |
| Related Drugs | Vemurafenib, Dabrafenib, Encorafenib [5] |

Its molecular structure consists of a quinazoline core and a diaryl urea moiety, contributing to its ability to inhibit multiple kinases [2].

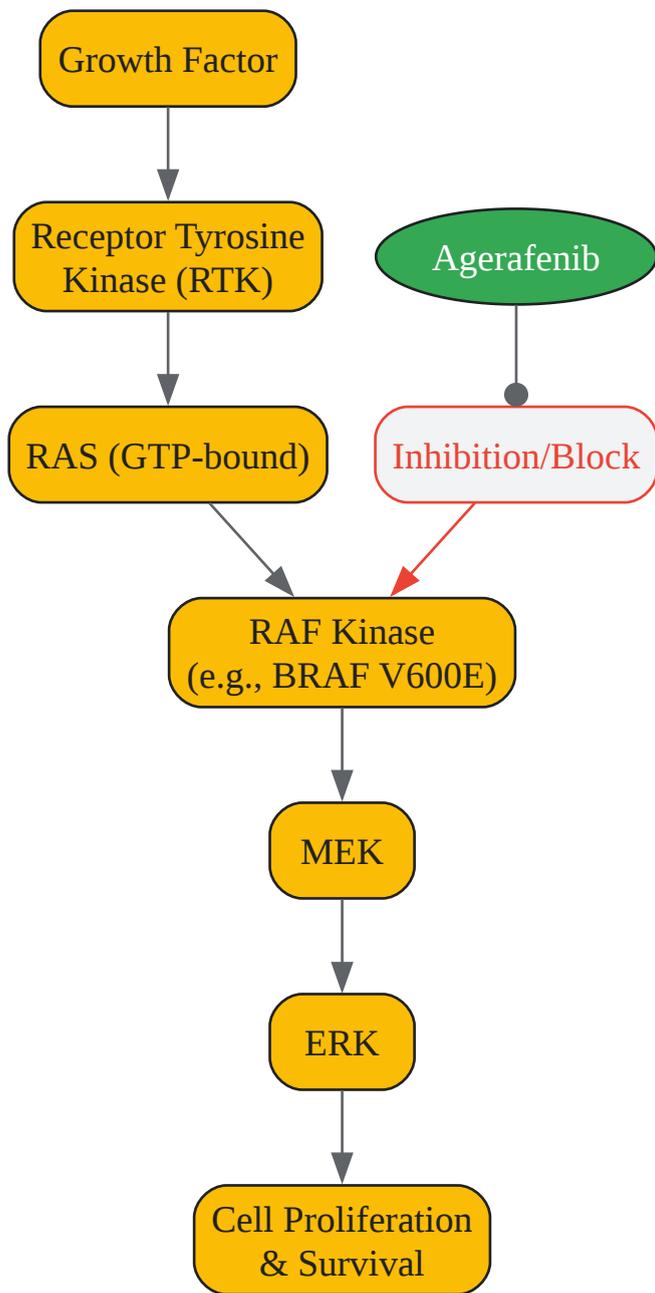
Discovery and Development

Agerafenib was discovered through a research program conducted by **Ambit Biosciences** (later acquired by Daiichi Sankyo) and **Cephalon** (later acquired by Teva Pharmaceuticals) [2]. The compound was initially designated as CEP-32496 and was later renamed RXDX-105 in 2015 [2]. It remains an **investigational drug** and has been evaluated in clinical trials, including NCT03052569 for cancers with RET alterations and studies involving solid tumors and non-small cell lung cancer [1].

Mechanism of Action and Kinase Inhibition Profile

Agerafenib functions as a potent, orally bioavailable **pan-RAF inhibitor**, meaning it targets multiple members of the RAF kinase family (ARAF, BRAF, and CRAF) [6] [7]. It is particularly effective against the oncogenic **BRAF V600E mutant** [4] [3]. By inhibiting RAF kinases, **agerafenib** blocks the **MAPK signaling pathway** (RAS-RAF-MEK-ERK), a key driver of cell proliferation and survival in many cancers [6] [5] [7].

The following diagram illustrates how **Agerafenib** inhibits the MAPK signaling pathway:



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Agerafenib inhibits RAF kinases, blocking downstream MAPK signaling and cancer cell proliferation.

Beyond RAF kinases, **agerafenib** demonstrates a broad multi-kinase inhibition profile, which may contribute to its efficacy [1] [4]. The table below summarizes its reported affinity (Kd) for various kinase targets:

| Kinase Target | Reported Kd (nM) | Kinase Target | Reported Kd (nM) |
|---------------|------------------|-------------------|------------------|
| RET | 2 nM [4] | B-Raf (V600E) | 14 nM [4] |
| PDGFR β | 2 nM [4] | EPHA2 | 14 nM [4] |
| c-Kit | 2 nM [4] | B-Raf (wild-type) | 36 nM [4] |
| Lck | 2 nM [4] | Raf | 39 nM [4] |
| Abl-1 | 3 nM [4] | c-Met | 513 nM [4] |
| VEGFR2 | 8 nM [4] | JAK2 | 4700 nM [4] |
| CSF1R | 9 nM [4] | MEK1 | 7100 nM [4] |
| EGFR | 22 nM [4] | MEK2 | 8300 nM [4] |

Preclinical Evidence and Experimental Data

Preclinical studies demonstrate **agerafenib**'s antitumor activity across various models.

- In Vitro Efficacy: **Agerafenib** inhibited proliferation in human cancer cell lines, showing greater sensitivity in mutant BRAF-expressing cells with an EC₅₀ of 78 nM in A375 melanoma cells, and suppressed MAPK/MEK phosphorylation in melanoma and colorectal cancer cell lines [4] [7].
- In Vivo Efficacy: In Colo-205 xenograft mouse models, oral administration of **agerafenib** at 30 mg/kg and 100 mg/kg resulted in tumor arrest and partial regression, with 100 mg/kg dose inhibiting pMEK and pERK to induce sustained tumor arrest and regression in BRAF V600E colon cancer xenografts [4].
- Key Experimental Protocols:
 - **Kinase Binding Assay**: Kinases displayed on T7 phage or expressed in HEK-293 cells were tagged with DNA and binding reactions performed; fraction of kinase not bound to **agerafenib** determined by capture with immobilized affinity ligand and quantitation by quantitative PCR [4].
 - **Cell Viability/Proliferation Assay (CellTiter Blue)**: Cells seeded in 96-well plates, switched to low-serum medium, treated with **agerafenib** for 72 hours, then viability quantified by fluorescence signal strength after reagent addition [4].

Potential Therapeutic Applications

Based on preclinical evidence, **agerafenib** has been investigated for several cancer types:

- **Neuroblastoma:** Suppressed tumor growth and prolonged survival in mouse models, both as a single agent and in combination with chemotherapy [6] [7].
- **Solid Tumors:** Effective in mouse models of BRAF V600E-induced cancers like melanoma and colorectal cancer [1] [4].
- **Cancers with RET Alterations:** Subject of clinical trials for cancers with RET alterations [1].

Agerafenib represents a rationally designed, multi-targeted therapeutic strategy for cancers driven by dysregulated MAPK signaling and other oncogenic kinases. Its progression into clinical evaluation highlights the translational potential of targeting RAF and other kinases with a single agent.

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References

1. : Uses, Interactions, Agerafenib of Action | DrugBank Online Mechanism [go.drugbank.com]
2. - Wikipedia Agerafenib [en.wikipedia.org]
3. agerafenib | Ligand page [guidetopharmacology.org]
4. | c-RET | Raf | Src | PDGFR | Bcr-Abl | c-Kit | TargetMol Agerafenib [targetmol.com]
5. Small Molecule B-RAF Inhibitors as Anti-Cancer ... [mdpi.com]
6. Small Molecule Inhibitor Agerafenib Effectively Suppresses ... [pubmed.ncbi.nlm.nih.gov]
7. Small molecule inhibitor agerafenib effectively suppresses ... [sciencedirect.com]

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